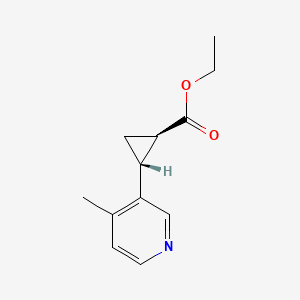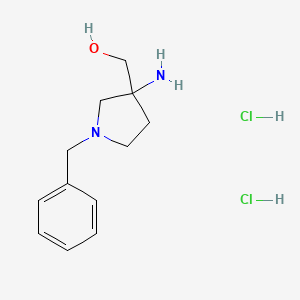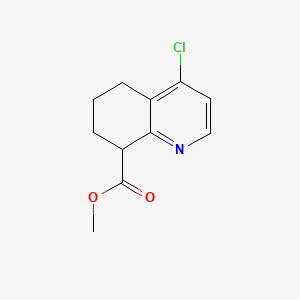
methyl 4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate (MCTC) is an important chemical compound with a wide range of applications in the fields of biochemistry and medicine. It is a derivative of the quinoline family of compounds and has been used in numerous scientific studies due to its unique properties.
Applications De Recherche Scientifique
Methyl 4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate has been widely used in scientific research due to its unique properties. It has been used as a model compound in studies of the mechanism of action of quinoline derivatives, as well as in studies of the biochemical and physiological effects of quinoline compounds. It has also been used in studies of drug metabolism, drug toxicity, and drug-drug interactions. In addition, methyl 4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate has been used as a tool to investigate the structure-activity relationships of quinoline derivatives.
Mécanisme D'action
Methyl 4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate is believed to act by binding to specific sites on the target molecules. This binding is thought to alter the structure and/or function of the target molecules, resulting in the desired biochemical or physiological effect. In addition, methyl 4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate may also act by inhibiting the activity of certain enzymes, thereby altering the metabolism of the target molecules.
Biochemical and Physiological Effects
methyl 4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in the metabolism of drugs, as well as modulate the activity of certain ion channels and receptors. In addition, methyl 4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate has been shown to have anti-inflammatory, anti-bacterial, anti-fungal, and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable at room temperature. In addition, it is non-toxic and has a wide range of biochemical and physiological effects. However, methyl 4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate is also limited in its use in laboratory experiments due to its limited solubility in water and its tendency to form complexes with other molecules.
Orientations Futures
Methyl 4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate has a wide range of potential applications in the fields of biochemistry and medicine. Future research should focus on developing more efficient synthesis methods, exploring the structure-activity relationships of quinoline derivatives, and developing new therapeutic applications for methyl 4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate. In addition, further research should focus on elucidating the biochemical and physiological effects of methyl 4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate and exploring its potential as an anti-cancer, anti-bacterial, and anti-fungal agent. Finally, further research should focus on the development of new drug delivery systems for methyl 4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate.
Méthodes De Synthèse
Methyl 4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate can be synthesized via several methods. The most common method is the condensation reaction of 4-chloro-5,6,7,8-tetrahydroquinoline and formaldehyde in the presence of an acid catalyst. This method is relatively simple and efficient and produces a high yield of methyl 4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate. Other methods of synthesis include the oxidation of 4-chloro-5,6,7,8-tetrahydroquinoline with potassium permanganate, the reaction of 4-chloro-5,6,7,8-tetrahydroquinoline with acetic anhydride, and the reaction of 4-chloro-5,6,7,8-tetrahydroquinoline with acetic acid.
Propriétés
IUPAC Name |
methyl 4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-15-11(14)8-4-2-3-7-9(12)5-6-13-10(7)8/h5-6,8H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQFPNMVNZSSQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC2=C(C=CN=C12)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}-N-[14-({6-[5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-yl]pyridin-3-yl}oxy)-12-[2-({6-[5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-yl]pyridin-3-yl}oxy)ethyl]-3,6,9-trioxa-12-azatetradecan-1-yl]acetamide](/img/structure/B6605334.png)
![tert-butyl 2-ethynyl-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B6605340.png)
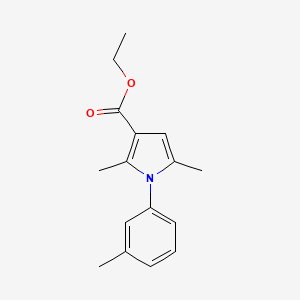
![2-{3-[5-chloro-2-(oxolan-3-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine](/img/structure/B6605346.png)
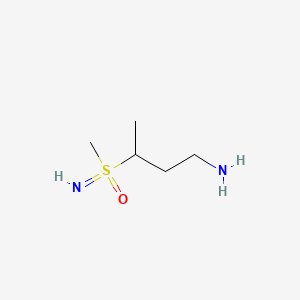
![(2S,3S)-2-[(2S,3S)-2-{5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido}-3-methylpentanamido]-N-[(1S,2R)-2-hydroxy-1-{[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamoyl}propyl]-3-methylpentanamide](/img/structure/B6605359.png)
![3-ethynyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B6605383.png)
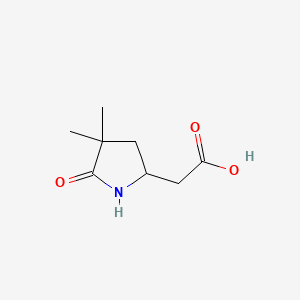
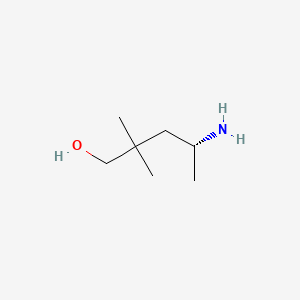
![3-[2-(pyridin-4-yl)phenyl]piperazin-2-one](/img/structure/B6605406.png)
![2-[5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B6605411.png)
![3-[2-(4-chlorophenyl)phenyl]piperazin-2-one](/img/structure/B6605419.png)
